molecular formula C20H38O2 B12689051 Butyl palmitoleate CAS No. 929211-65-4

Butyl palmitoleate

Cat. No.: B12689051
CAS No.: 929211-65-4
M. Wt: 310.5 g/mol
InChI Key: YWDFWMANHUYCIY-KHPPLWFESA-N
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Description

Butyl palmitoleate is an ester derived from butanol and palmitoleic acid Palmitoleic acid is a monounsaturated fatty acid, specifically an omega-7 fatty acid, with the chemical formula C16H30O2

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyl palmitoleate can be synthesized through the esterification of palmitoleic acid with butanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and yield of the esterification reaction. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: Butyl palmitoleate can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.

    Reduction: Reduction reactions can convert the ester back to its alcohol and acid components.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to yield palmitoleic acid and butanol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products Formed:

    Oxidation: Palmitoleic acid and butanol.

    Reduction: Butanol and palmitoleic acid.

    Hydrolysis: Palmitoleic acid and butanol.

Scientific Research Applications

Butyl palmitoleate has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: The compound is studied for its potential role in lipid metabolism and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for metabolic disorders and skin conditions.

    Industry: this compound is used as a lubricant, plasticizer, and emollient in various industrial applications.

Mechanism of Action

The mechanism of action of butyl palmitoleate involves its interaction with cellular membranes and enzymes. As an ester, it can be hydrolyzed by esterases to release palmitoleic acid and butanol. Palmitoleic acid, in turn, can activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating lipid metabolism and inflammation. The activation of PPARs can lead to improved insulin sensitivity and anti-inflammatory effects.

Comparison with Similar Compounds

    Butyl palmitate: An ester of butanol and palmitic acid, used in similar applications but with different physical properties.

    Methyl palmitoleate: An ester of methanol and palmitoleic acid, with similar biological activities but different solubility and volatility.

    Ethyl palmitate: An ester of ethanol and palmitic acid, commonly used in cosmetics and pharmaceuticals.

Uniqueness: Butyl palmitoleate is unique due to its specific combination of butanol and palmitoleic acid, which imparts distinct physical and chemical properties. Its ability to activate PPARs and its potential therapeutic applications make it a compound of interest in both scientific research and industrial applications.

Properties

CAS No.

929211-65-4

Molecular Formula

C20H38O2

Molecular Weight

310.5 g/mol

IUPAC Name

butyl (Z)-hexadec-9-enoate

InChI

InChI=1S/C20H38O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-20(21)22-19-6-4-2/h10-11H,3-9,12-19H2,1-2H3/b11-10-

InChI Key

YWDFWMANHUYCIY-KHPPLWFESA-N

Isomeric SMILES

CCCCCC/C=C\CCCCCCCC(=O)OCCCC

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)OCCCC

Origin of Product

United States

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